3-(ヒドロキシメチル)キノリン-2(1H)-オン

概要

説明

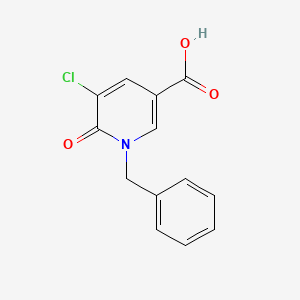

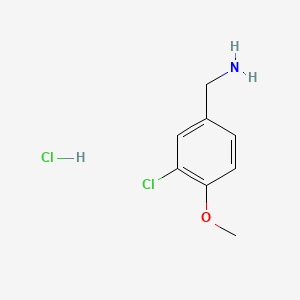

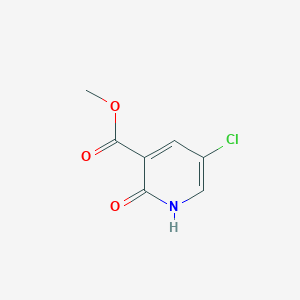

3-(Hydroxymethyl)quinolin-2(1H)-one is a chemical compound that belongs to the quinolin-2(1H)-one family, a group of compounds known for their diverse biological activities and potential applications in medicinal chemistry. The compound's structure is characterized by a quinoline core with a hydroxymethyl group at the third position.

Synthesis Analysis

The synthesis of quinolin-2(1H)-one derivatives has been explored through various methods. For instance, the Passerini and Ugi-type reactions have been utilized to create trifluoroacetyl derivatives of quinolin-2(1H)-ones, which act as carbonyl and acid surrogates to yield α-trifluoromethyl-α-hydroxy carboxamides and α-trifluoromethyl α-amino acids under mild conditions . Another approach involves the palladium-catalyzed cross-coupling reaction and cyclization process, starting from 4-hydroxyquinolin-2(1H)-ones to synthesize biologically active pyrroloquinolinones . Additionally, a one-pot Ugi-Knoevenagel condensation has been reported to rapidly access the quinolin-2(1H)-one scaffold, with variations in the reaction components leading to different products .

Molecular Structure Analysis

The molecular structure of quinolin-2(1H)-one derivatives is crucial for their biological activity. The synthesis of azo disperse dyes derived from 4-hydroxybenzo[h]quinolin-2(1H)-one has been studied, with the tautomeric structures of these compounds analyzed by NMR spectroscopy, revealing insights into their electronic properties . Similarly, the synthesis of furoquinolinones and their methoxy-substituted derivatives has been achieved, with the molecular structure influencing their yields and properties .

Chemical Reactions Analysis

Quinolin-2(1H)-one derivatives undergo various chemical reactions that modify their structure and enhance their biological activity. For example, the synthesis of 3-amino-4-hydroxyquinolin-2(1H)-one derivatives has been achieved through reactions involving isatoic anhydrides and subsequent hydrolysis, with the resulting compounds showing antiallergic activity . A green synthesis method has also been developed for tetrahydropyranoquinolinone derivatives, using a one-pot condensation reaction that is environmentally friendly .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinolin-2(1H)-one derivatives are influenced by their molecular structure. An improved method for synthesizing 3-amino-1H-quinolin-2-one has been described, which involves the reduction and isomerization of an oxazolone precursor . The synthesis and biological properties of hydroxymethyl- and methoxymethylfuroquinolinones have been investigated, with studies on their antiproliferative activity and photobinding to DNA, suggesting potential as photochemotherapeutic agents . Lastly, the synthesis of hydroxypyranoquinolinones from 4-hydroxyquinolin-2(1H)-ones has been explored through tandem Knoevenagel condensation and Michael addition, with both thermochemical and photochemical approaches .

科学的研究の応用

C-H アルキル化

3-(ヒドロキシメチル)キノリン-2(1H)-オン: は、C-H アルキル化反応で使用されています。 このプロセスは、光誘起条件下で、化合物とアルキルカルボン酸との間の直接電子移動を伴います 。この方法は、触媒フリーで添加剤フリーであり、キノリンオンコアを官能化する持続可能なアプローチを表しています。

電気化学的脱炭酸アルキル化

この化合物は、電気化学的脱炭酸 C3 アルキル化の基質として役立ちます 。この革新的な技術は、さまざまなカルボン酸から誘導された N-ヒドロキシフタルイミドエステルを使用して、金属フリーで添加剤フリーの条件下で実行されます。これは、キノリンオンの後期官能化に適した簡単なプロトコルです。

直接官能化

3-(ヒドロキシメチル)キノリン-2(1H)-オン: は、C–H 結合活性化による直接官能化の候補です 。このプロセスは、化合物の多様な生物学的活性と化学的特性のために重要です。官能化には、アリール化、アルキル化、アシル化などがあります。

合成方法開発

この化合物は、新しい合成方法の開発において中心的な役割を果たします。 その反応性により、新規な反応経路の探求と、医薬品や材料科学における潜在的な用途を持つ複雑な分子の作成が可能になります 。

Safety and Hazards

The safety information available indicates that 3-(Hydroxymethyl)quinolin-2(1H)-one may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

将来の方向性

作用機序

Target of Action

The compound is known to undergoC3-functionalization , which suggests that it may interact with biological targets that have a role in this process.

Mode of Action

The compound undergoes electrocatalytic C–H activation , leading to the synthesis of 3-hydroxyalkylquinoxalin-2(1H)-ones via a radical pathway . This process involves the use of unprotected quinoxalin-2(1H)-ones and aliphatic aldehydes as substrates . The electrolysis strategy avoids the use of stoichiometric oxidants and heavy metal catalysts .

Biochemical Pathways

The compound’s involvement inC3-functionalization suggests that it may affect pathways related to this process. The direct C3-functionalization of quinoxalin-2(1H)-ones via C–H bond activation has attracted considerable attention due to their diverse biological activities and chemical properties .

Pharmacokinetics

The compound’s synthesis via an electrocatalytic method suggests that it may have unique pharmacokinetic properties.

Result of Action

The compound’s involvement inC3-functionalization suggests that it may have significant effects at the molecular and cellular levels.

Action Environment

The compound’s synthesis via an electrocatalytic method suggests that it may be influenced by factors such as the presence of certain substrates and the avoidance of stoichiometric oxidants and heavy metal catalysts .

生化学分析

Biochemical Properties

3-(Hydroxymethyl)quinolin-2(1H)-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, making it a potential antimicrobial agent . Additionally, 3-(Hydroxymethyl)quinolin-2(1H)-one can bind to specific proteins, altering their conformation and activity, which may contribute to its anticancer properties . The nature of these interactions is often characterized by hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Cellular Effects

The effects of 3-(Hydroxymethyl)quinolin-2(1H)-one on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, in cancer cells, 3-(Hydroxymethyl)quinolin-2(1H)-one can induce apoptosis by activating the intrinsic apoptotic pathway and inhibiting survival signaling pathways such as PI3K/Akt . Furthermore, this compound can alter the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and reduced proliferation .

Molecular Mechanism

At the molecular level, 3-(Hydroxymethyl)quinolin-2(1H)-one exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site or allosteric sites of target enzymes . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, 3-(Hydroxymethyl)quinolin-2(1H)-one can modulate gene expression by interacting with transcription factors or epigenetic regulators . These interactions can lead to changes in the expression of genes involved in critical cellular processes such as apoptosis, cell cycle regulation, and metabolism.

Temporal Effects in Laboratory Settings

The effects of 3-(Hydroxymethyl)quinolin-2(1H)-one can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light or extreme pH conditions can lead to its degradation and reduced efficacy . In in vitro and in vivo studies, long-term exposure to 3-(Hydroxymethyl)quinolin-2(1H)-one has been associated with sustained effects on cellular function, including prolonged cell cycle arrest and apoptosis .

Dosage Effects in Animal Models

The effects of 3-(Hydroxymethyl)quinolin-2(1H)-one vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as antimicrobial and anticancer activities, without significant toxicity . At high doses, 3-(Hydroxymethyl)quinolin-2(1H)-one can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where a minimum effective dose is required to achieve the desired therapeutic outcome .

特性

IUPAC Name |

3-(hydroxymethyl)-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c12-6-8-5-7-3-1-2-4-9(7)11-10(8)13/h1-5,12H,6H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHJYMYGHHCHEDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377509 | |

| Record name | 3-(Hydroxymethyl)quinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90097-45-3 | |

| Record name | 3-(Hydroxymethyl)quinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(Tert-butoxycarbonyl)amino]-3-(4-ethoxyphenyl)propanoic acid](/img/structure/B1303822.png)

![6-Iodoimidazo[1,2-a]pyridine](/img/structure/B1303834.png)

![4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzaldehyde](/img/structure/B1303836.png)

![3-[2-Nitro-4-(trifluoromethyl)anilino]propanoic acid](/img/structure/B1303842.png)